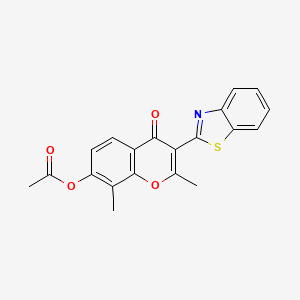

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

Descripción

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S/c1-10-15(25-12(3)22)9-8-13-18(23)17(11(2)24-19(10)13)20-21-14-6-4-5-7-16(14)26-20/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDFFUJDUGWYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, which can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide. The chromenone structure is then introduced through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.

The final step involves the acetylation of the hydroxyl group on the chromenone ring using acetic anhydride in the presence of a catalyst like pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in the formation of new derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The benzothiazole and chromenone moieties are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mecanismo De Acción

The mechanism by which 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole moiety can act as a ligand, binding to specific sites on proteins and modulating their activity. The chromenone structure can interact with nucleic acids or other biomolecules, influencing cellular processes.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule, differing primarily in substituents and core modifications:

Key Observations :

Physicochemical and Crystallographic Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (351.376 g/mol) falls within the acceptable range for drug-likeness. The acetate group may increase hydrophilicity compared to methyl or aryl substituents in analogues .

- Hydrogen Bonding and Crystal Packing: highlights the role of hydrogen bonding in molecular aggregation. If the target compound’s crystal structure is solved (e.g., via SHELX programs ), its hydrogen-bonding patterns (e.g., C=O…H-N interactions) could differ from thiazolidinone derivatives due to the benzothiazole’s aromaticity.

Actividad Biológica

The compound 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is a member of the chromenone and benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H19NO5S

- Molar Mass : 417.4339 g/mol

- IUPAC Name : 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

The structure of this compound features a benzothiazole ring fused to a chromenone moiety, which is essential for its biological activity.

The biological activity of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate can be attributed to its interaction with various molecular targets:

-

Enzyme Inhibition : The compound has shown inhibitory activities against several enzymes such as:

- Acetylcholinesterase (AChE) : Important in neurodegenerative diseases like Alzheimer's.

- Butyrylcholinesterase (BuChE) : Also involved in neurodegeneration.

- Beta-secretase (BACE) : Involved in the production of amyloid-beta peptides.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for reducing oxidative stress in cells.

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values (concentration required to inhibit 50% of enzyme activity):

| Biological Activity | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| AChE Inhibition | hAChE | 3.48 | |

| BuChE Inhibition | hBuChE | 0.69 | |

| BACE Inhibition | BACE | 0.38 | |

| Antioxidant Activity | Trolox Equivalent | 4.50 |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound showed significant neuroprotective effects by inhibiting AChE and reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease .

- Antifungal Activity : Research indicated that compounds with similar structures exhibited antifungal properties against Botrytis cinerea, suggesting that this compound may also possess similar capabilities .

- Toxicity Assessment : Toxicity studies on zebrafish embryos indicated low toxicity levels for certain derivatives, highlighting their potential for safe therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.